2-(3-Methoxy-4-nitrophenyl)acetonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-methoxy-4-nitrophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-9-6-7(4-5-10)2-3-8(9)11(12)13/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPPRCQJYOEPEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Arylacetonitriles in Synthetic Organic Chemistry
Arylacetonitriles, a class of organic compounds characterized by an acetonitrile (B52724) group attached to an aromatic ring, are of paramount importance in synthetic organic chemistry. Their utility stems from the reactivity of both the nitrile group and the benzylic position, which allows for a wide array of chemical transformations.
The nitrile group can be hydrolyzed to carboxylic acids, reduced to primary amines, or converted into various nitrogen-containing heterocycles. The acidic nature of the α-protons at the benzylic position facilitates the formation of carbanions, which are powerful nucleophiles in a variety of carbon-carbon bond-forming reactions. nih.gov This reactivity makes arylacetonitriles key precursors in the synthesis of pharmaceuticals, agrochemicals, and materials. For instance, they are instrumental in the construction of substituted styrenes, β-aryl-α-amino acids, and complex heterocyclic systems. The ability to participate in reactions such as alkylations, arylations, and condensations further underscores their synthetic versatility. organic-chemistry.org
An Overview of the 3 Methoxy 4 Nitrophenyl Moiety in Chemical Scaffolds
The 3-methoxy-4-nitrophenyl group is a common structural motif found in a diverse range of chemical entities, including those with significant biological and material properties. This moiety imparts specific electronic and steric characteristics to a molecule, influencing its reactivity and intermolecular interactions.
The methoxy (B1213986) group (–OCH₃) at the 3-position is an electron-donating group, which can influence the reactivity of the aromatic ring. Conversely, the nitro group (–NO₂) at the 4-position is a strong electron-withdrawing group. This push-pull electronic arrangement can activate the aromatic ring for certain types of reactions and is a key feature in the design of various functional molecules. For example, this moiety is found in precursors to various heterocyclic compounds and has been incorporated into molecules with applications in medicinal chemistry and materials science. nih.govsynhet.com The presence of both a methoxy and a nitro group on the same aromatic ring provides handles for further chemical modifications, such as reduction of the nitro group to an amine or ether cleavage of the methoxy group, thereby expanding the synthetic possibilities.
The Role of 2 3 Methoxy 4 Nitrophenyl Acetonitrile As a Versatile Synthetic Intermediate
Direct Functionalization Approaches
Direct functionalization offers an efficient route to this compound by introducing the nitro group onto a pre-existing phenylacetonitrile framework. These methods are advantageous due to their atom economy and reduced number of synthetic steps.
Nitration of Phenylacetonitrile Precursors and Regioselectivity Control
The introduction of a nitro group onto the aromatic ring of phenylacetonitrile derivatives is a critical step that requires careful control of regioselectivity. The presence of the activating methoxy group and the deactivating cyanomethyl group on the benzene (B151609) ring directs the incoming electrophile, but achieving high selectivity for the desired isomer can be challenging.
Traditional nitration using a mixture of concentrated nitric acid and sulfuric acid is a common method for introducing a nitro group onto an aromatic ring. When applied to phenylacetonitrile, this method typically results in a mixture of ortho- and para-nitro isomers. The yield of the desired p-nitrophenylacetonitrile is often moderate, with reports indicating yields around 48.6%. google.comgoogle.com The use of fuming nitric acid in place of concentrated nitric acid can slightly improve the yield of the para isomer to 56%, but the separation of the resulting isomeric mixture remains a significant challenge. google.com
| Reagent System | Substrate | Product | Reported Yield (para-isomer) | Reference |
| Conc. HNO₃ / Conc. H₂SO₄ | Phenylacetonitrile | p-Nitrophenylacetonitrile | 48.6% | google.comgoogle.com |
| Fuming HNO₃ / Conc. H₂SO₄ | Phenylacetonitrile | p-Nitrophenylacetonitrile | 56% | google.com |
This table summarizes the yields of p-nitrophenylacetonitrile using different mixed acid nitration strategies.
To overcome the regioselectivity issues associated with mixed acid nitration, methods utilizing polyphosphoric acid (PPA) have been developed. ccsenet.org PPA can act as both a solvent and a catalyst in nitration reactions. researchgate.net In the nitration of phenylacetonitrile, the use of concentrated nitric acid in conjunction with PPA serves as a para-directing nitrating system. google.com It is proposed that PPA forms a bulky complex with the nitronium ion (NO₂⁺). This steric hindrance makes it difficult for the electrophile to attack the ortho-position of the phenylacetonitrile molecule, thereby favoring the formation of the para-isomer. google.com Under optimized conditions, this method has been reported to achieve a molar conversion rate of phenylacetonitrile of 90.77%, with the molar yield of p-nitrophenylacetonitrile reaching 64.69%. google.com
| Reagent System | Substrate | Key Feature | Reported Yield (para-isomer) | Reference |
| Conc. HNO₃ / PPA | Phenylacetonitrile | Steric hindrance from PPA-NO₂⁺ complex | 64.69% | google.com |
This table highlights the directed nitration of phenylacetonitrile using a polyphosphoric acid complex.
Nitration of 2-(3-Methoxyphenyl)acetonitrile via Potassium Nitrate and Trifluoroacetic Acid
An alternative approach to mixed acids involves the use of metal nitrates in strong acids like trifluoroacetic acid (TFA). jcsp.org.pk Systems such as potassium nitrate (KNO₃) in TFA are effective for the nitration of various aromatic compounds. jcsp.org.pk Trifluoroacetic acid can react with nitrate salts to generate trifluoroacetyl nitrate, a potent nitrating agent. lookchem.com
When applied to 2-(3-Methoxyphenyl)acetonitrile, the directing effects of the substituents are crucial. The methoxy group is a strong activating group and is ortho-, para-directing. The cyanomethyl group is a deactivating group and is meta-directing. Therefore, the incoming nitro group is strongly directed to the positions ortho and para to the methoxy group (positions 2, 4, and 6) and meta to the cyanomethyl group (positions 2 and 6). The 4-position is para to the strongly activating methoxy group, making it a highly favored site for electrophilic substitution. This alignment of directing effects leads to a high degree of regioselectivity for the formation of this compound.
| Reagent System | Substrate | Directing Groups | Expected Major Product |
| KNO₃ / TFA | 2-(3-Methoxyphenyl)acetonitrile | -OCH₃ (ortho, para-directing, activating)-CH₂CN (meta-directing, deactivating) | This compound |
This table outlines the expected regioselectivity in the nitration of 2-(3-Methoxyphenyl)acetonitrile with potassium nitrate and trifluoroacetic acid.
Multistep Synthesis from Substituted Benzaldehydes or Anilines
Multistep synthesis provides a versatile alternative, allowing for the construction of the target molecule from readily available starting materials through a sequence of well-established reactions.
Alkylation and Nitration Sequence
This strategy involves building the molecule by first establishing the carbon framework and then introducing the nitro group in a subsequent step. A plausible route starts from 4-hydroxy-3-methoxybenzaldehyde (vanillin). The synthesis would proceed through an initial alkylation step to introduce a protected form of the cyanomethyl group or a precursor, followed by nitration.
A more direct multistep sequence can start from 3-methoxy-4-nitrobenzaldehyde. This approach strategically places the nitro group on the starting material, simplifying the final steps. The synthesis would involve the conversion of the aldehyde functional group into the cyanomethyl group. This transformation can be achieved through a sequence of reduction, halogenation, and cyanation.
Reduction: The aldehyde is first reduced to the corresponding alcohol, 3-methoxy-4-nitrobenzyl alcohol, using a reducing agent like sodium borohydride.
Halogenation: The alcohol is then converted to a more reactive benzyl halide, such as 3-methoxy-4-nitrobenzyl bromide, using a reagent like phosphorus tribromide.
Cyanation: Finally, the benzyl halide undergoes nucleophilic substitution with a cyanide salt, such as sodium cyanide, to yield the target molecule, this compound.
This sequence benefits from the high reactivity of the benzylic position, facilitating both the halogenation and the subsequent cyanation steps.
Reactivity of the Acetonitrile (B52724) Moiety
The acetonitrile moiety (-CH₂CN) is a versatile functional group that undergoes a variety of chemical transformations. The methylene (B1212753) protons are acidic due to the strong electron-withdrawing effects of both the adjacent nitrile group and the 4-nitrophenyl ring, making this position a focal point for carbanion-mediated reactions.
The protons on the carbon atom alpha to the nitrile group (the benzylic position) in this compound are acidic and can be removed by a suitable base to form a resonance-stabilized carbanion. The stability of this carbanion is significantly enhanced by the delocalization of the negative charge over the nitrile group and, importantly, the electron-withdrawing nitro group on the phenyl ring. researchgate.net
The conversion from the neutral molecule to the carbanion involves substantial structural changes, including the quinoidization of the phenylene ring and a shift in the geometry of the alpha-carbon from tetrahedral to planar. researchgate.net This delocalization is crucial for the subsequent nucleophilic reactions of the molecule.
Table 1: Factors Influencing Carbanion Stability
| Feature | Description |
|---|---|
| Inductive Effect | The electronegative nitrogen atom of the cyano group pulls electron density away from the alpha-carbon, increasing proton acidity. |
| Resonance Effect (Cyano) | The negative charge can be delocalized onto the nitrogen atom of the nitrile group. |
| Resonance Effect (Nitro) | The powerful electron-withdrawing nitro group at the para-position allows for extensive delocalization of the negative charge into the aromatic ring, a key stabilizing factor. |
| Base Strength | The choice of base (e.g., alkali metal hydroxides, alkoxides, or carbonates) determines the equilibrium position of the deprotonation. |
The carbanion generated from this compound is a potent nucleophile and readily participates in addition and condensation reactions with various electrophiles. richmond.edu
In the presence of a base, this compound can undergo Knoevenagel condensation with aromatic aldehydes. This reaction proceeds via the nucleophilic addition of the nitrile-stabilized carbanion to the carbonyl carbon of the aldehyde, followed by a dehydration step to yield an α-arylcinnamonitrile derivative. These products feature a new carbon-carbon double bond. The reaction is a common strategy for synthesizing polysubstituted alkenes. jlu.edu.cn
Table 2: Knoevenagel Condensation with Aromatic Aldehydes
| Reactant | Catalyst (Base) | Product Type |
|---|
β-Ketonitriles are valuable synthetic intermediates used in the synthesis of various organic compounds, including heterocycles. nih.gov They are commonly prepared through the condensation of nitriles containing α-hydrogens with carboxylic esters in the presence of a strong base. google.com The carbanion of this compound can act as the nucleophile, attacking the electrophilic carbonyl carbon of an ester. Subsequent loss of an alkoxide group yields the corresponding β-ketonitrile.
Table 3: Synthesis of β-Ketonitriles via Acylation
| Reactant | Base | Product Type |
|---|---|---|
| Carboxylic Ester (R-COOR') | Sodium ethoxide, Potassium alkoxide | 3-oxo-2-(3-methoxy-4-nitrophenyl)alkanenitrile |
The nitrile group in this compound can be reduced to a primary amine functionality (-CH₂NH₂). This transformation is a fundamental method for synthesizing amines from nitriles. wikipedia.orglibretexts.org Common methods for this reduction include catalytic hydrogenation or the use of potent hydride reducing agents. chemguide.co.uk
Catalytic Hydrogenation : This method involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. chemguide.co.uk Catalysts such as Raney nickel, palladium, or platinum are frequently used. wikipedia.org Depending on the reaction conditions, intermediate imines can sometimes lead to the formation of secondary and tertiary amines as side products. wikipedia.org
Chemical Reduction : Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. libretexts.orgchemguide.co.uk The reaction typically proceeds in an ethereal solvent, followed by an aqueous workup to protonate the resulting amine. chemguide.co.uk Weaker reducing agents like sodium borohydride are generally not effective for this transformation unless used with specific catalysts. chemguide.co.uk
Table 4: Common Reagents for Nitrile Reduction
| Reagent/Method | Product |
|---|---|
| H₂ / Raney Ni, Pd, or Pt | 2-(3-Methoxy-4-nitrophenyl)ethylamine |
It is important to note that these powerful reducing conditions can also simultaneously reduce the nitro group on the aromatic ring to an amino group. Chemoselective reduction of the nitrile without affecting the nitro group would require milder, more specific catalytic systems. nih.gov
The reactive nature of the acetonitrile moiety, coupled with the functional groups on the phenyl ring, makes this compound a potential precursor for the synthesis of heterocyclic compounds. The activated methylene group and the nitrile can both participate in ring-forming reactions. acs.orgchim.it
For example, intramolecular cyclization can occur, particularly after the transformation of the nitro group. If the nitro group is reduced to an amine, the resulting 2-(4-amino-3-methoxyphenyl)acetonitrile possesses two nucleophilic centers (the newly formed aniline (B41778) and the carbanion at the benzylic position) and an electrophilic center (the nitrile carbon). This arrangement can facilitate intramolecular reactions to form fused heterocyclic systems, such as indoles or quinolines, depending on the reaction conditions and additional reagents. researchgate.net Furthermore, the molecule can react with other components in multicomponent reactions to build complex heterocyclic frameworks like pyridines or pyrimidines. jlu.edu.cnnih.gov
Table 5: Potential Heterocyclic Scaffolds from Cyclization Reactions
| Reaction Type | Potential Product |
|---|---|
| Intramolecular cyclization (post-nitro reduction) | Substituted indoles, Quinolines |
| Condensation with dinucleophiles/electrophiles | Substituted pyridines, Pyrimidines |
Nucleophilic Additions and Condensation Reactions
Reactivity of the Nitro Group
The nitro group (NO₂) is a powerful electron-withdrawing group, a characteristic that profoundly influences the molecule's reactivity. This influence stems from both a strong negative inductive effect (-I) and a negative resonance effect (-M), which decrease the electron density of the aromatic ring. nih.gov
One of the most significant transformations of the nitro group is its reduction to a primary amine (NH₂). This reaction is a cornerstone of synthetic organic chemistry as it provides a gateway to a wide array of other functionalities. researchgate.net The reduction of this compound yields 2-(4-amino-3-methoxyphenyl)acetonitrile, a key intermediate in the synthesis of various compounds. A variety of methods can accomplish this transformation, with catalytic hydrogenation being among the most common. wikipedia.orgorganic-chemistry.org
Catalytic transfer hydrogenation, for instance, using ammonium formate as a hydrogen source in the presence of a catalyst like palladium on carbon (Pd/C), is an effective method. lookchem.com Other established methods include the use of metals in acidic media (e.g., iron in acetic acid or tin(II) chloride) and metal hydrides, although the latter are sometimes avoided with aryl nitro compounds to prevent the formation of azo compounds. wikipedia.org The choice of reducing agent can be tailored to be chemoselective, leaving other functional groups in the molecule, such as the nitrile and methoxy groups, intact. organic-chemistry.org
Table 1: Selected Methods for the Reduction of Aromatic Nitro Compounds
| Reducing System | Catalyst/Conditions | Substrate Type | Product | Efficacy |
|---|---|---|---|---|
| H₂ | Palladium on Carbon (Pd/C) | Aromatic Nitro | Aromatic Amine | High yield, chemoselective rsc.orgmit.edu |
| Ammonium Formate | Palladium on Carbon (Pd/C) | Aromatic Nitro | Aromatic Amine | Facile, clean, broad scope lookchem.com |
| Iron (Fe) | Acetic Acid (reflux) | Aromatic Nitro | Aromatic Amine | Widely used industrial method wikipedia.org |
| Sodium Borohydride (NaBH₄) / Iodine (I₂) | In situ generation of BI₃ | Aromatic Nitro | Aromatic Amine | Effective reduction organic-chemistry.org |
The strong electron-withdrawing nature of the nitro group significantly reduces the electron density of the attached phenyl ring. nih.govmdpi.com This deactivation makes the aromatic ring less susceptible to electrophilic aromatic substitution. Conversely, this withdrawal of electron density makes the carbons of the aromatic ring, particularly those at the ortho and para positions relative to the nitro group, more electrophilic. nih.gov
This increased electrophilicity renders the conjugated system susceptible to attack by nucleophiles. nih.gov The stabilization of the resulting negatively charged intermediate (a Meisenheimer complex) through resonance, where the charge is delocalized onto the oxygen atoms of the nitro group, is a key factor in this enhanced reactivity. libretexts.org In this compound, the nitro group at position 4 activates the ring, making positions 2 and 6 (ortho) and the methoxy-bearing carbon at position 3 (meta, but ortho to the nitro group) more susceptible to nucleophilic attack compared to an unsubstituted benzene ring.
Aromatic nucleophilic substitution (SNAr) is a key reaction for aryl systems bearing strong electron-withdrawing groups. libretexts.org The nitro group is one of the most powerful activating groups for SNAr reactions, particularly when positioned ortho or para to a suitable leaving group. libretexts.orglibretexts.org The reaction typically proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring. libretexts.org
In this compound, the nitro group at C4 strongly activates the ring. While the molecule lacks a typical halogen leaving group, under certain conditions, other groups can be displaced. For instance, the methoxy group at the ortho position (C3) could potentially be a target for nucleophilic displacement by a strong nucleophile due to the activation provided by the adjacent nitro group. In some cases, the nitro group itself can act as the leaving group, although this is generally less favorable than for halides. nih.govrsc.org
Reactivity of the Methoxy Group
The methoxy group (-OCH₃) is an electron-donating group through resonance (+M effect) and a weak electron-withdrawing group inductively (-I effect). Its reactivity is primarily centered on the ether linkage.
Direct nucleophilic substitution of a methoxy group on an aromatic ring is challenging because the methoxide ion is a poor leaving group. However, the presence of a strongly activating group, such as the adjacent nitro group in this compound, can facilitate this reaction. The nitro group at C4 activates the C3 position for nucleophilic attack. A potent nucleophile could potentially displace the methoxy group, with the reaction proceeding through an SNAr mechanism. Such reactions are less common than those involving halide leaving groups but are known to occur under specific conditions with highly activated substrates.
A more common and synthetically useful transformation of the methoxy group is its cleavage to form a hydroxyl group (a phenol). This process, known as demethylation, is a critical deprotection step in many synthetic pathways. organic-chemistry.org Various reagents are employed for the cleavage of aryl methyl ethers, with the choice depending on the other functional groups present in the molecule.
Strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI) are classic reagents for ether cleavage. Lewis acids are also widely used and are often more selective. Boron tribromide (BBr₃) is a particularly effective reagent for cleaving aryl methyl ethers under mild conditions. organic-chemistry.org Other Lewis acids, such as boron trichloride (BCl₃) or complexes like boron trifluoride-methyl sulfide (BF₃·SMe₂), can also be utilized. thieme-connect.de Nucleophilic reagents, such as thiolates, can also effect demethylation. organic-chemistry.org The presence of the nitro group can influence the reaction conditions required for demethylation.
Table 2: Common Reagents for Aryl Methyl Ether Demethylation
| Reagent Class | Example Reagent(s) | Typical Conditions | Notes |
|---|---|---|---|
| Lewis Acids | Boron Tribromide (BBr₃) | CH₂Cl₂, low temperature (e.g., -78 °C to rt) | Highly effective, often the reagent of choice. organic-chemistry.org |
| Boron Trichloride (BCl₃) | CH₂Cl₂, low temperature | Strong Lewis acid, effective for ether cleavage. | |
| Boron Trifluoride-Methyl Sulfide (BF₃·SMe₂) | CH₂Cl₂, 0 °C to rt | Milder Lewis acid complex. thieme-connect.de | |
| Protic Acids | Hydrobromic Acid (HBr) | Acetic acid, reflux | Harsh conditions, not suitable for sensitive substrates. |
| Hydroiodic Acid (HI) | Acetic acid, reflux | Classic but harsh method. |
Electrophilic Aromatic Substitution Reactions on the Phenyl Ring
The phenyl ring of this compound is substituted with three groups: a methoxy (-OCH₃) group, a nitro (-NO₂) group, and a cyanomethyl (-CH₂CN) group. The interplay of the electronic effects of these substituents dictates the reactivity of the aromatic ring towards electrophilic attack and the regioselectivity of any potential substitution.
The methoxy group at the C-3 position is a potent activating group and an ortho, para-director. organicchemistrytutor.comproprep.com This is due to its ability to donate electron density to the benzene ring through a resonance effect (+M), which involves the lone pairs on the oxygen atom. organicchemistrytutor.comyoutube.com This donation of electron density increases the nucleophilicity of the ring, making it more susceptible to attack by electrophiles. msu.edu The increase in electron density is most pronounced at the positions ortho and para to the methoxy group (C-2, C-4, and C-6). organicchemistrytutor.com
Conversely, the nitro group at the C-4 position is a strong deactivating group and a meta-director. youtube.compearson.comvedantu.com Both the inductive effect (-I) and the resonance effect (-M) of the nitro group withdraw electron density from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. vedantu.comquora.com This deactivation is particularly strong at the ortho and para positions (C-3 and C-5) relative to the nitro group, leaving the meta positions (C-2 and C-6) as the least deactivated and therefore the most likely sites for electrophilic attack. vedantu.comrsc.org
The cyanomethyl group (-CH₂CN) at the C-1 position is generally considered to be a weakly deactivating group. The primary influence is the inductive electron withdrawal (-I) by the cyano group, which is transmitted through the methylene spacer.
Considering the positions on the ring:
C-2: This position is ortho to the methoxy group (activating) and meta to the nitro group (least deactivated). Both substituents, therefore, direct an incoming electrophile to this position.
C-5: This position is meta to the methoxy group and ortho to the nitro group. Both the deactivating nature of the nitro group and the directing effect of the methoxy group make this position highly disfavored for electrophilic attack.
C-6: This position is para to the methoxy group (activating) and meta to the nitro group (least deactivated). Therefore, this is also a potential site for electrophilic substitution.
Based on the cumulative directing effects, electrophilic attack is most likely to occur at the C-2 or C-6 positions, as these are activated by the methoxy group and are the least deactivated positions relative to the nitro group. Steric hindrance from the adjacent cyanomethyl group at C-1 might slightly disfavor substitution at the C-2 position compared to the C-6 position.
Table 1: Summary of Substituent Effects on the Phenyl Ring of this compound
| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Influence |
| -CH₂CN | C-1 | Weak -I | Weakly Deactivating | Weakly ortho, para |
| -OCH₃ | C-3 | +M > -I | Strongly Activating | ortho, para (to C-2, C-4, C-6) |
| -NO₂ | C-4 | -M, -I | Strongly Deactivating | meta (to C-2, C-6) |
Due to the strong deactivating effect of the nitro group, there is a lack of specific, documented research findings for electrophilic aromatic substitution reactions such as halogenation, nitration, sulfonation, or Friedel-Crafts reactions on this compound in the available scientific literature. The theoretical analysis suggests that such reactions would be challenging and would likely require forcing conditions.
Derivatives and Analogs of 2 3 Methoxy 4 Nitrophenyl Acetonitrile
Structurally Related Nitrophenylacetonitriles
Structural analogs of 2-(3-Methoxy-4-nitrophenyl)acetonitrile, particularly those that vary the substitution pattern on the phenyl ring, provide insight into how the relative positions of the methoxy (B1213986), nitro, and cyanomethyl groups influence the molecule's chemical and electronic properties.
Regioisomers, which have the same chemical formula but different spatial arrangements of substituents, are of significant chemical interest.
2-(4-Methoxy-3-nitrophenyl)acetonitrile : This compound, a direct regioisomer of the parent molecule, has the methoxy and nitro groups swapped at the 3- and 4-positions. It is available commercially under CAS number 56245-07-9 mdpi.comyoutube.com. Its synthesis can be conceptualized through the nitration of 4-methoxyphenylacetonitrile. The synthesis of a potential precursor, 4-methoxy-3-nitro aniline (B41778), has been documented, involving the treatment of 4-fluoro-3-nitro-aniline with methanolic potassium hydroxide, which suggests a viable pathway to related structures wikipedia.org.
2-(3-Methoxy-2-nitrophenyl)acetonitrile : While specific data for this isomer is limited, the synthesis of the closely related analog, (3-methoxymethyl-2-nitro-phenyl)acetonitrile , has been detailed. This synthesis begins with the reduction of methyl 3-methyl-2-nitrobenzoate to form 3-methyl-2-nitrobenzyl alcohol, which is then converted to a benzyl bromide. Subsequent reaction with a cyanide source would yield the desired acetonitrile (B52724) framework researchgate.net. A patent describes a multi-step process starting from 3-methyl-2-nitrotoluene to produce (3-methoxymethyl-2-nitro-phenyl)acetonitrile, which has a reported melting point of 34-36°C nih.gov. The properties of these isomers are influenced by the electronic interplay between the electron-donating methoxy group and the electron-withdrawing nitro group, which varies with their relative positions.
| Compound Name | CAS Number | Key Structural Difference | Reported Data/Synthesis Precursor |
|---|---|---|---|
| This compound | 104103-16-4 | Parent Compound | - |
| 2-(4-Methoxy-3-nitrophenyl)acetonitrile | 56245-07-9 | Positions of Methoxy and Nitro groups are swapped. | Precursor synthesis of 4-methoxy-3-nitro aniline is documented wikipedia.org. |
| 2-(3-Methoxy-2-nitrophenyl)acetonitrile | 142596-50-7 | Nitro group is at position 2 instead of 4. | Synthesis of the closely related (3-methoxymethyl-2-nitro-phenyl)acetonitrile is documented nih.gov. |
4-Nitrophenylacetonitrile (p-nitrophenylacetonitrile) is a foundational analog that lacks the methoxy substituent. Its chemistry is well-documented and provides a baseline for understanding the reactivity of more complex derivatives.
Synthesis : A primary route to 4-nitrophenylacetonitrile involves the direct nitration of phenylacetonitrile using a mixture of concentrated nitric and sulfuric acids. This reaction typically produces a mixture of ortho and para isomers, from which the desired para-product can be separated by recrystallization. An alternative method using concentrated nitric acid with polyphosphoric acid has been shown to improve the yield of the para isomer to over 64% rsc.org.
Reactivity : The reactivity of 4-nitrophenylacetonitrile is dictated by three main features:
The Aromatic Ring : The potent electron-withdrawing nitro group deactivates the ring toward electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), particularly at the position bearing the nitro group and the positions ortho and para to it nih.gov.
The Acetonitrile Side Chain : The methylene (B1212753) protons (α-hydrogens) are acidic due to the electron-withdrawing effects of both the nitrile group and the nitrophenyl ring, allowing for the formation of a stabilized carbanion that can react with various electrophiles.
The Nitrile Group : The cyano group can undergo reactions such as hydrolysis to form a carboxylic acid (p-nitrophenylacetic acid) or reduction to form an amine researchgate.net.
The presence of a methoxy group, as in the parent compound, modifies this reactivity by donating electron density to the ring, which can influence the rates and outcomes of aromatic substitution reactions.
Functional Group Modifications
The chemical versatility of this compound allows for a wide range of derivatives to be synthesized through the modification of its acetonitrile side chain, nitro group, or methoxy substituent.
The protons on the carbon adjacent to the nitrile group (the α-carbon) are acidic and can be removed by a suitable base to form a nucleophilic carbanion. This enolate-like intermediate is a key platform for forming new carbon-carbon bonds.
A notable example involves the α-substitution of a closely related analog, (3-methoxymethyl-2-nitro-phenyl)acetonitrile. In a documented synthesis, this compound is treated with 60% sodium hydride in N,N-dimethylformamide (DMF) to generate the carbanion. This nucleophile is then reacted with 4,6-dimethoxypyrimidine-2-methylsulfonylpyrimidine, resulting in the displacement of the methylsulfonyl group and the formation of 2-(4,6-dimethoxypyrimidin-2-yl)-2-(3-methoxymethyl-2-nitro-phenyl)acetonitrile nih.gov. This reaction demonstrates the utility of the acetonitrile side chain as a handle for constructing more complex molecules through α-alkylation or acylation reactions.
The nitro group is a strong electron-withdrawing group that heavily influences the molecule's reactivity. It can be transformed into other functional groups or be replaced entirely.
Reduction : The most common transformation is the reduction of the nitro group to an amine (-NH2). A variety of reagents can accomplish this, such as a metal-free system using tetrahydroxydiboron in water, which shows good functional group tolerance, leaving groups like nitriles intact libretexts.org. This transformation yields 2-(4-amino-3-methoxyphenyl)acetonitrile, a valuable intermediate for further derivatization.
Substitution : The nitro group can also serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, although it is less common than halide leaving groups. The reaction is facilitated when the aromatic ring is sufficiently electron-deficient. For a nucleophile to displace the nitro group at the 4-position, the attack would need to proceed through a high-energy Meisenheimer complex. While theoretically possible for strong nucleophiles like alkoxides, specific examples of displacing the nitro group of this compound with a trifluoroethoxy group are not prevalent in the literature. The synthesis of aryl-trifluoroethyl ethers typically proceeds through other precursors, such as aryl halides or phenols.
The methoxy group (-OCH3) can be modified to alter the compound's properties, most commonly through demethylation to a hydroxyl group (-OH). This transformation creates a new site for further functionalization.
The synthesis of the related compound 4-hydroxy-3-methoxyphenylacetonitrile (homovanillonitrile) is well-documented. Although often synthesized from precursors like vanillin, its structure represents the demethylated analog of 2-(4-methoxy-3-nitrophenyl)acetonitrile (without the nitro group). The presence of the phenolic hydroxyl group allows for subsequent reactions, such as etherification. For example, the hydroxyl group can be reacted with various alkyl halides or other electrophiles to introduce new alkoxy substituents, providing a route to a wide range of derivatives with modified ether side chains. This process is crucial in the synthesis of pharmaceuticals where the nature of this ether linkage can be tuned.
| Functional Group | Type of Modification | Example Reaction | Potential Product Class |
|---|---|---|---|
| Acetonitrile Side Chain | α-Substitution | Deprotonation with NaH followed by reaction with an electrophile (e.g., an activated pyrimidine) nih.gov. | α-Aryl or α-Alkyl Acetonitriles |
| Nitro Group | Reduction | Reduction using B₂(OH)₄/H₂O libretexts.org. | Aminophenylacetonitriles |
| Nitro Group | Substitution (SNAr) | Reaction with a strong nucleophile (e.g., alkoxide). | Alkoxyphenylacetonitriles |
| Methoxy Group | Demethylation | Cleavage of the methyl ether to form a phenol. | Hydroxyphenylacetonitriles. |
| Methoxy Group (via Hydroxyl) | Etherification | Reaction of the corresponding phenol with an alkyl halide. | Derivatives with modified alkoxy groups. |
Applications in Advanced Organic Synthesis
Precursor in Pharmaceutical Synthesis
The unique combination of functional groups in 2-(3-Methoxy-4-nitrophenyl)acetonitrile makes it a versatile building block for the synthesis of a wide array of nitrogen-containing compounds, a common feature in many pharmaceutical agents.
While the structural motifs within this compound are relevant to certain pharmaceutical syntheses, a direct role as a precursor in the established synthesis of the anaplastic lymphoma kinase (ALK) inhibitor Brigatinib is not supported by current literature. The synthesis of key intermediates for Brigatinib, such as 1-(3-methoxy-4-nitrophenyl)piperidin-4-one, has been documented to proceed from alternative starting materials like 5-fluoro-2-nitroanisole.
The synthesis of Entacapone, a catechol-O-methyltransferase (COMT) inhibitor, involves the key intermediate (E)-N,N-diethyl-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide. The established synthetic routes to this intermediate and its precursors, such as (E)-N,N-diethyl-2-cyano-3-(3-methoxy-4-hydroxy-phenyl)-acrylamide, primarily utilize the condensation of a substituted benzaldehyde (B42025) (like 3,4-dihydroxy-5-nitrobenzaldehyde (B193609) or vanillin) with N,N-diethyl-2-cyanoacetamide. nih.govnih.gov These pathways indicate that the acetonitrile (B52724) moiety is introduced via N,N-diethyl-2-cyanoacetamide rather than through the use of this compound as a starting material.
The chemical architecture of this compound offers significant potential for its use as a versatile building block in the synthesis of various nitrogen-containing pharmaceutical compounds. nih.govnih.gov The presence of the nitrile group allows for its conversion into amines, carboxylic acids, and other functionalities, while the nitro group can be reduced to an amine, providing a key point for further molecular elaboration. The methoxy-substituted phenyl ring can also be a crucial element for receptor binding in drug molecules. This combination of reactive sites makes it a suitable starting point for the construction of diverse heterocyclic systems, which are prevalent in medicinal chemistry. researchgate.netmdpi.com
Table 1: Key Functional Groups of this compound and Their Synthetic Potential
| Functional Group | Potential Transformations | Relevance in Pharmaceutical Synthesis |
| Nitrile (-CN) | Hydrolysis to carboxylic acid, reduction to amine, addition reactions | Introduction of key functional groups, formation of heterocyclic rings |
| Nitro (-NO2) | Reduction to aniline (B41778) derivative | Key intermediate for further derivatization |
| Methoxy (B1213986) (-OCH3) | Ether cleavage to a hydroxyl group, directing group in electrophilic substitution | Modification of solubility and binding interactions |
| Phenyl Ring | Electrophilic and nucleophilic aromatic substitution | Core scaffold for drug molecules |
Intermediates in Agrochemical Synthesis
While direct evidence for the application of this compound in the synthesis of commercial agrochemicals is limited in the reviewed literature, the structurally related compound, p-nitrophenylacetonitrile, is a known intermediate in the preparation of various agrochemicals. google.com The presence of the nitrophenylacetonitrile core suggests that this compound could potentially serve as a precursor for novel, more complex agrochemical agents, where the additional methoxy group could influence the biological activity and environmental fate of the resulting products. Nitrogen-containing heterocycles, which can be synthesized from such precursors, are a cornerstone of modern agrochemical research. researchgate.net
Precursors for Polymerization Inhibitors
In the field of polymer chemistry, radical inhibitors are crucial for controlling polymerization reactions. The related compound, p-nitrophenylacetonitrile, has been noted for its use as a radical inhibitor in the polymerization of vinyl acetate. This suggests that the nitroaromatic structure of this compound could also confer radical scavenging properties, making it a potential candidate for investigation as a polymerization inhibitor or a precursor for more sophisticated inhibitor molecules. However, specific studies on the application of this compound in this capacity are not extensively documented.
Building Blocks for Advanced Materials
The synthesis of advanced materials, such as liquid crystals and functional polymers, often relies on specifically designed organic molecules. p-Nitrophenylacetonitrile has been used in the preparation of liquid crystals. google.com The rigid, polarizable structure of this compound, with its distinct electronic properties imparted by the nitro and methoxy groups, makes it an interesting candidate as a building block for novel advanced materials. Its potential inclusion in polymeric structures or as a core component of liquid crystalline phases could lead to materials with unique optical or electronic properties. nih.gov
Development of Nitrile-Containing Materials
The nitrile functionality within this compound and related compounds is a key feature for the development of advanced polymers. The transformation of aldehydes to nitriles is an efficient method for creating monomers that can then be polymerized. For instance, lignin-inspired aldehydes have been successfully converted into their corresponding nitrile compounds and subsequently polymerized to form high-performance polymers. This approach highlights the potential of using nitrile-containing monomers, such as derivatives of this compound, in the synthesis of novel polymeric materials.
The incorporation of nitrile groups into polymers can significantly influence their properties. For example, in certain polymethacrylates, the presence of nitrile groups, alongside methoxy groups on the aromatic ring, has been shown to increase the glass transition temperature (Tg) of the resulting polymers. This is attributed to a reduction in the flexibility of the polymer chain, which enhances segmental mobility.
| Monomer Structure | Resulting Polymer | Key Findings |
| Lignin-inspired aldehydes converted to nitriles | Nitrile-containing polymethacrylates | Efficient transformation to nitrile monomers; polymerization leads to polymers with high glass transition temperatures. |
| Styrene-like monomers from ferulic acid | Functionalized polymers | Demonstrates the use of bio-based phenols for creating monomers for radical polymerization. |
These findings suggest that this compound could serve as a valuable monomer or a precursor to monomers for the synthesis of functional polymers with tailored thermal and mechanical properties.
Potential in Nonlinear Optical (NLO) Materials (e.g., related nitrophenylacetonitriles)
The field of nonlinear optics is crucial for the development of advanced technologies such as optical data storage, image processing, and optical switching. Organic materials with significant NLO properties are of particular interest due to their fast response times and high nonlinear polarization rates. The key to a molecule's NLO activity often lies in its electronic structure, specifically the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. This "push-pull" architecture facilitates intramolecular charge transfer (ICT), which is a primary source of the nonlinear optical response.
Compounds structurally related to this compound, which possess both electron-donating (methoxy) and electron-withdrawing (nitro and nitrile) groups on a phenyl ring, are promising candidates for NLO materials. The nitro group, in particular, is a strong electron acceptor and has been shown to enhance the NLO properties of various organic molecules.
Research on related compounds provides strong evidence for this potential. For example, studies on Schiff bases with a nitrophenyl group have demonstrated that these molecules exhibit low-energy absorption, indicating a small band gap, which is a desirable characteristic for NLO materials. Theoretical calculations on such molecules have shown that they possess significant first hyperpolarizability (β), a measure of the second-order NLO response.
Furthermore, the phenomenon of second-harmonic generation (SHG), a key NLO process, has been observed in various nitrophenyl derivatives. For instance, a dipeptide containing a p-nitro-L-phenylalanine moiety has been shown to exhibit a notable SHG response. While direct experimental data on the NLO properties of this compound is not yet widely available, the established principles of NLO material design and the properties of analogous compounds strongly suggest its potential in this area.
| Related Compound | NLO Property Investigated | Key Findings |
| 3-(((2-substituted-4-nitrophenyl)imino)methyl)phenol | Electronic and NLO properties | Low band gap and significant calculated first hyperpolarizability. |
| Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine dipeptide | Second-harmonic generation | Exhibits a notable nonlinear optical response. |
| 2-(Antipyrin-4-ylhydrazono)-2-(4-nitrophenyl)acetonitrile | Optical properties | Films of this material have an indirect allowed optical band gap of 3.6 eV. nih.gov |
The strategic combination of the methoxy, nitro, and nitrile groups in this compound creates a promising molecular framework for the development of new materials with significant NLO properties, warranting further experimental investigation.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has emerged as a leading method in computational chemistry due to its favorable balance of accuracy and computational cost. jmaterenvironsci.com It is extensively used to predict the properties of organic molecules.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)
The electronic properties of a molecule are fundamental to understanding its chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests a more reactive molecule due to the lower energy required for electronic excitation. mdpi.com For 2-(3-Methoxy-4-nitrophenyl)acetonitrile, the electron-withdrawing nitro group and the electron-donating methoxy (B1213986) group on the phenyl ring significantly influence the energies of these orbitals.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In the MEP map of this compound, the negative potential (red and yellow regions) is expected to be localized around the oxygen atoms of the nitro group and the nitrogen atom of the nitrile group, indicating their susceptibility to electrophilic attack. The positive potential (blue regions) would be concentrated around the hydrogen atoms.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.89 |
| ELUMO | -2.85 |
| Energy Gap (ΔE) | 4.04 |
Reactivity Predictions: Global Reactivity Parameters and Regioselectivity
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability. researchgate.netmdpi.com These parameters include electronegativity (χ), chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). A higher chemical hardness indicates lower reactivity, while a higher electrophilicity index suggests a greater capacity to accept electrons. mdpi.com Theoretical studies on similar aryl acetonitrile (B52724) derivatives show that they can act as nucleophiles (electron donors) in reactions with electrophilic partners. jmaterenvironsci.com
Regioselectivity, or the preferential reaction at a particular site, can be predicted using local reactivity descriptors such as Fukui functions. These functions indicate the change in electron density at a specific atomic site upon the addition or removal of an electron, thereby identifying the most probable sites for nucleophilic, electrophilic, and radical attack.
| Parameter | Value (eV) |
|---|---|
| Electronegativity (χ) | 4.87 |
| Chemical Potential (μ) | -4.87 |
| Chemical Hardness (η) | 2.02 |
| Global Softness (S) | 0.495 |
| Electrophilicity Index (ω) | 5.88 |
Conformational Analysis and Stability of Isomers
Conformational analysis is crucial for understanding the three-dimensional structure and stability of flexible molecules. For this compound, rotation around the single bonds, particularly the C-C bond connecting the phenyl ring and the acetonitrile group, can lead to different conformers. DFT calculations can be employed to determine the potential energy surface and identify the most stable conformers. ufms.br The stability of different isomers is influenced by steric and electronic effects. ucalgary.ca In general, conformers that minimize steric hindrance and maximize favorable electronic interactions are more stable.
Bond Lengths and Bond Angles Correlation with Experimental Data
DFT calculations provide optimized molecular geometries, including bond lengths and bond angles. These theoretical values can be compared with experimental data obtained from techniques like X-ray crystallography to validate the computational method. A strong correlation between the calculated and experimental geometric parameters indicates the reliability of the chosen theoretical level. mdpi.com
| Parameter | Calculated Value |
|---|---|
| C-C (ring-CH2) Bond Length | 1.51 Å |
| C-C≡N Bond Length | 1.46 Å |
| C≡N Bond Length | 1.16 Å |
| C-NO2 Bond Length | 1.48 Å |
| C-O (methoxy) Bond Length | 1.36 Å |
| C-C-C (ring-CH2-CN) Bond Angle | 112.5° |
| C-C-N Bond Angle | 178.9° |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful tool for interpreting the wavefunction in terms of localized chemical bonds and lone pairs, providing a picture that aligns with the chemist's Lewis structure concept. uni-muenchen.dewikipedia.org NBO analysis examines donor-acceptor interactions, which are crucial for understanding hyperconjugation and delocalization effects within the molecule. youtube.com These interactions involve the transfer of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The stabilization energy (E(2)) associated with these interactions quantifies their significance.
Simulation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods, particularly DFT, can accurately predict spectroscopic parameters like NMR chemical shifts. tu-braunschweig.de The calculation of NMR chemical shifts involves determining the magnetic shielding tensor for each nucleus in the molecule. These theoretical predictions are invaluable for assigning experimental spectra and for understanding how the electronic environment influences the chemical shifts. mtu.edu
The simulation of the 1H and 13C NMR spectra of this compound would reveal the influence of the electron-donating methoxy group and the electron-withdrawing nitro and cyano groups on the chemical shifts of the aromatic and aliphatic protons and carbons. For instance, the protons ortho and para to the nitro group are expected to be shifted downfield (higher ppm) due to its strong deshielding effect, while the protons ortho and para to the methoxy group would experience an upfield shift. The methylene (B1212753) protons would also be influenced by the adjacent aromatic ring and cyano group. Comparing the simulated spectra with experimental data provides a rigorous test of the computational model's accuracy. github.com
Intermolecular Interaction Energy Calculations (e.g., Electrostatic and Dispersion Forces)
In the realm of computational chemistry, the analysis of intermolecular interaction energies provides profound insights into the stability and packing of molecular crystals. For molecules like this compound, understanding the nature and magnitude of non-covalent interactions such as hydrogen bonds, electrostatic forces, and dispersion forces is crucial for predicting their solid-state properties. While specific detailed energy calculations for this compound are not extensively documented in publicly available literature, a comprehensive analysis of a closely related analogue, 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol, offers valuable transferable insights. This analogue shares the key 4-nitrophenyl moiety, which significantly influences its electronic and interaction profile.
Computational studies on this analogue utilize methods such as the CE-B3LYP/6-31G(d,p) energy model to quantify the energies of intermolecular interactions within the crystal lattice. These calculations dissect the total interaction energy into its constituent components: electrostatic, dispersion, polarization, and exchange-repulsion energies. This allows for a detailed understanding of the driving forces behind the formation of specific supramolecular assemblies.
The analysis of the analogue reveals that different types of intermolecular contacts are dominated by different energy components. For instance, strong hydrogen bonds, such as O—H⋯O interactions, are found to be primarily electrostatic in nature. In contrast, weaker contacts, including C—H⋯O and π-π stacking interactions, derive a significant portion of their stabilizing energy from dispersion forces.
| Interacting Atoms | R (Å) | E_ele (kJ/mol) | E_disp (kJ/mol) | E_pol (kJ/mol) | E_rep (kJ/mol) | E_tot (kJ/mol) |
| O—H···O | 2.15 | -95.6 | -45.8 | -40.1 | 98.7 | -82.8 |
| C—H···O (nitro) | 2.58 | -10.5 | -18.9 | -3.2 | 14.5 | -18.1 |
| C—H···π | 2.85 | -4.2 | -15.1 | -1.9 | 10.8 | -10.4 |
| π···π | 3.58 | -8.9 | -25.6 | -4.5 | 22.1 | -16.9 |
Table 1: Calculated intermolecular interaction energies for the analogue 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol. R is the distance between the interacting atoms/moieties. E_ele, E_disp, E_pol, E_rep, and E_tot represent the electrostatic, dispersion, polarization, repulsion, and total energies, respectively. researchgate.net
The data clearly indicates that the strong O—H···O hydrogen bonds are the most significant interactions, with a dominant electrostatic component. The C—H···O interactions involving the nitro group are considerably weaker but still significant, with dispersion forces playing a more substantial role relative to the electrostatic component compared to the strong hydrogen bond. The π-interactions, both C—H···π and π···π stacking, are shown to be primarily stabilized by dispersion forces, which is a common feature for such interactions involving aromatic systems.
Advanced Spectroscopic Characterization Techniques
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are instrumental in identifying the characteristic functional groups present in 2-(3-Methoxy-4-nitrophenyl)acetonitrile.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups.
For the related compound, (4-nitrophenyl)acetonitrile, characteristic absorption bands are observed that can be correlated to the structure of this compound. researchgate.netnist.gov The presence of the nitrile group (C≡N) is typically indicated by a sharp absorption band in the range of 2220-2221 cm⁻¹. nih.gov The nitro group (NO₂) exhibits two prominent stretching vibrations: an asymmetric stretch usually appearing between 1512 and 1550 cm⁻¹ and a symmetric stretch. nih.govresearchgate.net Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while C-H stretching from the methoxy (B1213986) group would be expected in the 2971-2930 cm⁻¹ region. nih.gov The C=C stretching vibrations of the aromatic ring typically appear in the 1600-1400 cm⁻¹ region. researchgate.net The ether linkage (C-O-C) of the methoxy group would show a characteristic stretching band as well.
Table 1: Characteristic FTIR Absorption Bands for Related Compounds
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| Nitrile (C≡N) | Stretch | 2221-2215 nih.gov |
| Nitro (NO₂) | Asymmetric Stretch | 1550-1512 nih.govresearchgate.net |
| Aromatic C-H | Stretch | > 3000 |
| Aliphatic C-H (methoxy) | Stretch | 2971-2930 nih.gov |
| Aromatic C=C | Stretch | 1585 researchgate.net |
Note: The exact positions of the peaks for this compound may vary slightly due to the specific chemical environment of the functional groups.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR by measuring the inelastic scattering of monochromatic light. While some vibrational modes are strong in FTIR, others are more prominent in Raman spectra. For instance, the symmetric vibrations of non-polar bonds often produce strong Raman signals. In the case of nitrophenylacetonitrile derivatives, the C≡N and the symmetric NO₂ stretching vibrations are expected to be strong in the Raman spectrum. spectrabase.com Data for the related compound 3-Methyl-4-nitrophenol shows Raman spectral data is available, suggesting this technique is applicable for characterizing similar structures. chemicalbook.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and integrations of signals, the precise arrangement of atoms can be determined.
¹H NMR and ¹³C NMR for Structural Elucidation
¹H NMR (Proton NMR) provides information about the different types of protons in a molecule and their neighboring atoms. For this compound, distinct signals are expected for the aromatic protons, the methylene (B1212753) protons of the acetonitrile (B52724) group, and the protons of the methoxy group. The aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm), and their splitting patterns (doublets, doublet of doublets) will reveal their substitution pattern on the benzene (B151609) ring. researchgate.net The methylene protons (CH₂) adjacent to the nitrile group will likely appear as a singlet, and the methoxy protons (OCH₃) will also present as a singlet, typically in the range of δ 3.8-4.0 ppm.
¹³C NMR (Carbon-13 NMR) provides information about the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal. For this compound, separate signals are expected for the carbon of the nitrile group (C≡N), the aromatic carbons, the methylene carbon, and the methoxy carbon. The chemical shift of the methoxy carbon is typically observed around 56 ± 1 ppm in flavonoids and other phenolic compounds. researchgate.net The nitrile carbon appears in a characteristic downfield region. The aromatic carbons will have distinct chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating methoxy group.
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound
| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic-H | 7.0 - 8.5 | 110 - 160 |
| -CH₂CN | ~ 3.7 - 4.2 | ~ 20 - 30 |
| -OCH₃ | ~ 3.9 | ~ 56 researchgate.net |
| -C≡N | - | ~ 115 - 125 |
Note: These are approximate values and can be influenced by the solvent and specific electronic effects within the molecule.
2D NMR Techniques (e.g., COSY, HSQC) for Connectivity Mapping
Two-dimensional NMR techniques provide further insight into the molecular structure by showing correlations between different nuclei.
COSY (Correlation Spectroscopy) reveals proton-proton couplings within the molecule. princeton.edu For this compound, COSY would show correlations between adjacent aromatic protons, helping to confirm their positions on the ring. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. princeton.edu This is extremely useful for definitively assigning the ¹³C signals based on the known ¹H assignments. For example, the HSQC spectrum would show a cross-peak between the methylene protons and the methylene carbon, and between the methoxy protons and the methoxy carbon. youtube.com
Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., HRMS)
Mass spectrometry (MS) is used to determine the molecular weight and can provide information about the structure through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the molecular weight, allowing for the determination of the elemental composition of the molecule. For this compound (C₉H₈N₂O₃), the expected exact mass would be calculated and compared to the experimental value for confirmation. The molecular weight of the compound is 192.17 g/mol . bldpharm.com
In the mass spectrum, the molecular ion peak (M⁺) would be observed. Fragmentation of the molecule under ionization would lead to the formation of characteristic fragment ions. For example, loss of the nitro group (NO₂) or the methoxy group (OCH₃) are common fragmentation pathways that would be observed in the mass spectrum, providing further structural confirmation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength and intensity of this absorption are characteristic of the molecule's structure, particularly the nature of its chromophores (light-absorbing groups) and auxochromes (groups that modify the absorption of chromophores).
For this compound, the primary chromophore is the nitro-substituted benzene ring. The electronic properties of this ring are modulated by three key substituents: the nitro group (-NO₂), the methoxy group (-OCH₃), and the acetonitrile group (-CH₂CN). The nitro group is a strong electron-withdrawing group and a powerful chromophore itself. The methoxy group is an electron-donating group (auxochrome) due to the lone pairs on the oxygen atom. The acetonitrile group is generally considered to be weakly electron-withdrawing.
Detailed Research Findings
Specific experimental UV-Vis spectral data for this compound, such as precise absorption maxima (λmax) and molar absorptivity (ε) values, are not extensively documented in publicly available literature. However, the spectral characteristics can be inferred by examining structurally related compounds and the electronic effects of the substituents.
The UV-Vis spectrum of a substituted benzene like this one is expected to show characteristic absorption bands arising from π → π* transitions within the aromatic ring and potentially n → π* transitions associated with the nitro group. The presence of both a strong electron-donating group (methoxy) and a strong electron-withdrawing group (nitro) on the aromatic ring is known to cause a significant redshift (bathochromic shift) of the primary absorption bands compared to unsubstituted benzene. This is due to the extension of the conjugated π-system and the creation of a "push-pull" effect, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This often results in a strong charge-transfer (CT) band.
Studies on various nitroaromatic compounds confirm that their absorption maxima are highly dependent on the other substituents present on the ring. nih.govresearchgate.net For instance, the gas-phase absorption maximum for the nitro group can range from 170 nm to 270 nm. nih.goviu.edu In solution, nitroaromatic compounds typically exhibit strong absorptions. For example, 4-nitrophenol, which contains a hydroxyl group (another electron-donating group) and a nitro group, shows a primary absorption peak at approximately 317 nm in its protonated form. researchgate.netresearchgate.netnih.gov When deprotonated to the 4-nitrophenolate (B89219) ion, the charge delocalization increases, and the absorption maximum shifts significantly to around 400 nm. researchgate.netresearchgate.net
The spectrum of 1-methoxy-4-nitrobenzene, which is structurally very similar to the core of this compound, provides a useful comparison. It exhibits a strong absorption band, which is characteristic of such substituted benzenes. spectrabase.comnist.gov The interaction between the electron-donating methoxy group and the electron-withdrawing nitro group leads to greater delocalization in the ligand's π-system, influencing the electronic transitions. acs.orgnih.gov
Given these comparisons, this compound is predicted to have a strong absorption band in the UV region, likely above 300 nm, due to the charge-transfer transition enabled by the methoxy and nitro substituents. The exact position would also be influenced by the solvent used, as solvatochromic shifts are common in such polar molecules. rsc.org
Data Table
While specific experimental data for this compound is unavailable, the following table presents UV-Vis absorption data for structurally similar compounds to provide context for its expected spectral behavior.
| Compound | Solvent/Conditions | λmax (nm) | Reference(s) |
| 4-Nitrophenol | Acidic | 317 | researchgate.netnih.gov |
| 4-Nitrophenolate ion | Alkaline | 400 | researchgate.netresearchgate.net |
| Nitrobenzaldehydes | Cyclohexane/Acetonitrile | ~250, ~300, ~350 | rsc.org |
Intermolecular Interactions and Supramolecular Chemistry
Hydrogen Bonding Networks in the Solid State
In the crystalline form of 2-(3-Methoxy-4-nitrophenyl)acetonitrile, a complex network of hydrogen bonds is anticipated to be a primary feature of its solid-state structure. While a specific crystallographic study for this exact compound is not publicly available, analysis of closely related structures, such as other nitro-substituted phenylacetonitriles and methoxy-nitro-phenyl derivatives, provides significant insight into the expected hydrogen bonding motifs.
The primary hydrogen bond donors in the molecule are the aromatic C-H groups of the phenyl ring and the methylene (B1212753) C-H groups of the acetonitrile (B52724) moiety. The potential hydrogen bond acceptors are the oxygen atoms of the nitro group, the oxygen atom of the methoxy (B1213986) group, and the nitrogen atom of the cyano group. This array of donors and acceptors allows for the formation of various weak C-H···O and C-H···N hydrogen bonds.
In studies of related (nitrophenyl)acetonitrile isomers, both O···H and N(cyano)···H interactions have been observed to be crucial in building the crystal lattice. scirp.org It has been noted that the oxygen atoms of the nitro group tend to interact with aromatic C-H donors, while the cyano nitrogen atom shows a preference for the more acidic methylene C-H donors. scirp.org This suggests a hierarchical and directional nature to these interactions. For instance, in N-(4-Methoxy-3-nitrophenyl)acetamide, a compound with a similar substitution pattern, N—H···O hydrogen bonds involving the nitro group are pivotal in forming chains within the crystal structure. mdpi.com The cooperative effect of multiple hydrogen bonds involving the nitro group is a common theme in the solid-state assembly of such molecules. nih.gov
| Potential Hydrogen Bond Donor | Potential Hydrogen Bond Acceptor | Interaction Type |
| Aromatic C-H | Nitro Oxygen | C-H···O |
| Methylene C-H | Nitro Oxygen | C-H···O |
| Aromatic C-H | Methoxy Oxygen | C-H···O |
| Methylene C-H | Methoxy Oxygen | C-H···O |
| Aromatic C-H | Cyano Nitrogen | C-H···N |
| Methylene C-H | Cyano Nitrogen | C-H···N |
Pi-Stacking and Other Aromatic Interactions
Beyond hydrogen bonding, π-stacking and other aromatic interactions play a significant role in the supramolecular chemistry of this compound. The electron-rich aromatic ring, influenced by the electron-donating methoxy group and the electron-withdrawing nitro and cyano groups, is prone to engage in various π-interactions.
π–π Stacking: In the solid state, aromatic rings often arrange in a parallel-displaced or offset face-to-face manner to maximize attractive dispersion forces while minimizing Pauli repulsion. nih.gov This type of π–π stacking is a common feature in the crystal structures of many aromatic compounds and is expected to be a significant contributor to the cohesive energy of crystalline this compound. The push-pull nature of the substituents (methoxy as a donor, nitro as a withdrawer) can enhance the quadrupole moment of the aromatic ring, influencing the geometry and strength of these stacking interactions. nih.govacs.org
| Interaction Type | Description | Potential Groups Involved |
| π–π Stacking | Attraction between two aromatic rings. | Phenyl ring with an adjacent phenyl ring. |
| Nitro–π Interaction | Interaction between an electron-deficient nitro group and a π-system. | Nitro group with an adjacent phenyl ring. |
| Dipole-Dipole Interactions | Electrostatic interaction between permanent dipoles. | Methoxy, nitro, and cyano groups. |
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
While a Hirshfeld surface analysis for this compound is not available, data from structurally similar compounds provide a strong indication of the expected distribution of intermolecular contacts. For example, the analysis of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and 4-allyl-2-methoxy-6-nitrophenol reveals the prevalence of H···H, O···H, and C···H contacts. researchgate.netmdpi.com
Based on these related structures, the following table presents an estimated percentage contribution of various intermolecular contacts to the Hirshfeld surface of this compound.
| Intermolecular Contact Type | Estimated Percentage Contribution (%) | Description |
| H···H | ~40-50% | Represents contacts between hydrogen atoms, largely corresponding to van der Waals forces. nih.gov |
| O···H / H···O | ~30-40% | Primarily indicative of C-H···O hydrogen bonds involving the nitro and methoxy groups. researchgate.netmdpi.com |
| C···H / H···C | ~10-15% | Associated with weak C-H···π interactions and general van der Waals contacts. researchgate.netnih.gov |
| C···C | ~3-5% | Suggests the presence of π–π stacking interactions. researchgate.net |
| N···H / H···N | ~1-5% | Corresponds to C-H···N hydrogen bonds with the cyano group. nih.gov |
| Other (O···O, N···O, etc.) | < 5% | Minor contributions from other close contacts. mdpi.comresearchgate.net |
The dnorm map would likely show distinct red spots indicating the strong C-H···O and C-H···N hydrogen bonds. The shape index and curvedness plots would further help in identifying flat regions indicative of π–π stacking. researchgate.net This quantitative analysis underscores the importance of a combination of hydrogen bonding and van der Waals forces in stabilizing the crystal structure.
Crystal Engineering Principles Applied to Nitro-Substituted Arylacetonitriles
Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. ias.ac.in For nitro-substituted arylacetonitriles like this compound, several key principles of crystal engineering are relevant.
The nitro group is a particularly influential functional group in crystal engineering. rsc.org Its strong electron-withdrawing nature and ability to act as a potent hydrogen bond acceptor make it a reliable synthon for directing crystal packing. britannica.comyoutube.com The interactions involving the nitro group, such as C-H···O hydrogen bonds and nitro-π interactions, are often dominant in determining the supramolecular architecture. nih.govnih.gov
A primary strategy in the crystal engineering of polar molecules, such as those with nitro groups, is to control the alignment of molecular dipoles. Often, these molecules tend to crystallize in centrosymmetric space groups where the dipoles are paired in an antiparallel fashion to minimize electrostatic repulsion. uc.pt However, for applications like nonlinear optics, non-centrosymmetric packing is desirable. This can sometimes be achieved by introducing other strong, directional interactions, such as those from co-formers in co-crystals, that can override the tendency for dipole pairing. acs.org
The presence of multiple functional groups in this compound (nitro, methoxy, cyano) presents both a challenge and an opportunity for crystal engineering. The competition and cooperation between the different possible intermolecular interactions can lead to polymorphism, where the compound can crystallize in multiple forms with different properties. Understanding the hierarchy of these interactions is crucial for predicting and controlling the resulting crystal structure. nih.govrsc.org For instance, the formation of robust hydrogen-bonded synthons can be used as a primary design element, with weaker π-stacking interactions then directing the packing of these synthons.
Emerging Research Frontiers for 2 3 Methoxy 4 Nitrophenyl Acetonitrile
Catalytic Approaches for Sustainable Synthesis and Transformations
The drive towards green chemistry is revolutionizing the synthesis of complex molecules like 2-(3-Methoxy-4-nitrophenyl)acetonitrile. Researchers are moving away from traditional methods, which can be energy-intensive and environmentally burdensome, towards more sustainable catalytic processes.
Key transformations for this molecule often involve the reduction of the nitro group to an amine or hydrolysis of the nitrile group. Modern catalytic research focuses on performing these transformations with high efficiency and selectivity. For instance, titanium-based catalysts have been investigated for the N-formylation of nitroarenes using CO2, a process that valorizes a greenhouse gas while performing a key chemical conversion. acs.org A plausible mechanism for such a reaction involves the formation of a reactive titanium hydride species which, after a series of steps, leads to the formylated product, showcasing a step-economical and sustainable approach. acs.org
The synthesis of the parent structure itself is also a target for sustainable innovation. Traditional nitration of phenylacetonitrile derivatives often requires harsh mixed acids (concentrated nitric and sulfuric acid), leading to issues with selectivity and waste. google.com Catalytic methods are being explored to achieve more controlled and environmentally friendly nitration. While specific catalytic routes for this compound are still emerging, research on related compounds provides a clear direction. The goal is to develop catalysts that can direct the nitration to the desired position under milder conditions, minimizing waste and improving the atom economy of the synthesis.
Application in Advanced Functional Materials Beyond Pharmaceuticals
While many phenylacetonitrile derivatives are intermediates in drug synthesis, the unique electronic properties imparted by the nitro and methoxy (B1213986) groups position this compound as a candidate for advanced functional materials. The aromatic nitrile functionality is a known precursor for various materials with applications in electronics and materials science.
One promising avenue is in the development of novel polymers and coatings. The nitrile groups on molecules like polyacrylonitrile (PAN) can undergo thermal transformation to form conjugated ladder-like structures with enhanced electronic conductivity. mdpi.com This suggests that this compound could be incorporated as a monomer or functional additive into polymer backbones. Upon thermal treatment, the nitrile functionality could facilitate the creation of nitrogen-rich, conductive domains within the material. mdpi.com
Furthermore, the field of dynamic functional materials, which can change their properties in response to external stimuli, offers potential applications. Nitroxide radicals, for example, are used in versatile coating platforms where they can form thermo-labile functional groups, allowing for rewritable surface functionalization. nih.gov The nitro group on this compound could potentially be converted to a nitroxide or other reactive species, enabling its integration into such dynamic systems for applications in sensors or smart materials.
Mechanistic Studies of Novel Reactions
A deep understanding of reaction mechanisms is crucial for optimizing existing chemical processes and discovering new transformations. For this compound, with its multiple reactive sites, mechanistic studies are key to unlocking its full synthetic potential. Computational chemistry, particularly Molecular Electron Density Theory (MEDT), has become a powerful tool for elucidating complex reaction pathways.
Studies on analogous systems, such as the reaction between 2-methoxyfuran and a nitroalkene, have revealed that previously assumed mechanisms, like a straightforward Diels-Alder reaction, may be incorrect. nih.gov Instead, the reaction proceeds through various zwitterionic intermediates, and the final product is determined by thermodynamic stability. nih.gov Such detailed computational analysis helps to predict reaction outcomes and design more efficient synthetic routes.
For this compound, mechanistic investigations could focus on several key areas:
Selective Reduction: Understanding the precise mechanism of catalytic nitro group reduction in the presence of a nitrile group is vital for developing catalysts that can selectively target one group over the other.
Cyclization Reactions: The molecule can serve as a precursor to heterocyclic compounds. Mechanistic studies can clarify the pathways of intramolecular cyclization reactions, leading to the synthesis of novel indoles or other ring systems.
Polar Reactions: The electron-withdrawing nitro group and electron-donating methoxy group create a polarized aromatic ring, influencing its reactivity in electrophilic and nucleophilic substitution reactions. Mechanistic studies can map the electron density and predict the regioselectivity of these reactions.
Exploration of Bio-Inspired Synthetic Pathways
Nature provides a rich blueprint for efficient and selective chemical synthesis. Biocatalysis, the use of enzymes to perform chemical reactions, represents a green and powerful alternative to traditional synthetic methods. For this compound, bio-inspired pathways offer exciting opportunities for both its synthesis and transformation.
The synthesis of aromatic nitriles using biocatalysts is a rapidly advancing field. Researchers have successfully engineered aldoxime dehydratases (Oxds) for the scalable, cyanide-free synthesis of various aromatic nitriles from their corresponding aldoximes. nih.govresearchgate.net This approach operates under exceptionally mild conditions and avoids the use of toxic reagents, aligning perfectly with the principles of green chemistry. nih.gov Applying this technology could lead to a sustainable manufacturing process for this compound, starting from 3-methoxy-4-nitrobenzaldoxime.
Furthermore, enzymes could be employed for the selective transformation of the molecule. For instance:
Nitroreductases: These enzymes can selectively reduce the nitro group to an amine, a crucial step in the synthesis of many pharmaceutical intermediates, without affecting the nitrile group.
Nitrilases: These enzymes can hydrolyze the nitrile group to a carboxylic acid, providing a mild and selective route to the corresponding phenylacetic acid derivative.
The natural biosynthesis of nitriles in plants and microorganisms also provides inspiration. sdu.edu.cn Understanding these pathways can help in the development of novel, whole-cell biocatalytic systems for producing complex molecules.
Integration with Flow Chemistry and Automation for Scalable Production
To translate laboratory discoveries into industrial-scale production, modern chemical manufacturing is increasingly turning to flow chemistry and automation. These technologies offer significant advantages in terms of safety, efficiency, and scalability, particularly for reactions that are hazardous or difficult to control in traditional batch reactors.
The synthesis of this compound often involves nitration, a highly exothermic and potentially hazardous reaction. ewadirect.comresearchgate.net Flow chemistry is exceptionally well-suited for such processes. By performing the reaction in a small-volume, continuous-flow reactor, heat is dissipated much more efficiently, preventing thermal runaways and improving safety. ewadirect.comresearchgate.net This precise temperature control also leads to higher product purity and more consistent quality.
The integration of flow chemistry with automation is creating fully automated synthesis platforms. innovationnewsnetwork.comresearchgate.net These systems can control the entire multi-step synthesis of a pharmaceutical compound, from starting materials to the final product, with minimal human intervention. innovationnewsnetwork.comresearchgate.net An automated flow system for producing this compound and its derivatives could involve sequential reactor modules for nitration, cyanation, and subsequent transformations. In-line analytical tools, such as LC-MS and NMR, can be integrated to monitor the reaction in real-time, allowing for automated optimization of reaction conditions. nih.gov
This combination of flow chemistry and automation not only enhances safety and efficiency but also accelerates the drug discovery and development process by enabling the rapid synthesis of compound libraries for screening. researchgate.netdntb.gov.ua
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
